molecular formula C11H11ClO B15073034 2-(4-Chlorophenyl)-4-pentyn-2-ol

2-(4-Chlorophenyl)-4-pentyn-2-ol

Cat. No.: B15073034
M. Wt: 194.66 g/mol
InChI Key: QZVDGMCFHKNWNV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pentynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4-pentyn-2-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-(4-chlorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3

InChI Key

QZVDGMCFHKNWNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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